2,7-辛二烯-1-醇

概述

描述

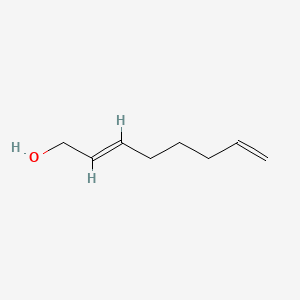

2,7-Octadien-1-OL is an organic compound with the molecular formula C8H14O. It is a colorless to light yellow liquid with a pleasant odor. This compound is part of the alcohol family and contains two double bonds, making it a dienol. It is used in various applications due to its unique chemical properties.

科学研究应用

2,7-Octadien-1-OL has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is used in the production of fragrances and flavors due to its pleasant odor.

作用机制

Target of Action

It’s worth noting that similar compounds, such as geraniol , have been found to interact with a wide range of targets, including various enzymes and receptors involved in inflammation, oxidation, and cancer .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, oxidation, and cancer .

Pharmacokinetics

It’s known that similar compounds can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been shown to have a wide range of effects, including antimicrobial, anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects .

生化分析

Biochemical Properties

2,7-Octadien-1-OL plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the oxidation of 2,7-Octadien-1-OL, leading to the formation of different metabolites .

Cellular Effects

2,7-Octadien-1-OL influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 2,7-Octadien-1-OL can impact gene expression and cellular metabolism. For example, it can induce the expression of antioxidant genes, thereby enhancing the cell’s ability to manage oxidative stress .

Molecular Mechanism

At the molecular level, 2,7-Octadien-1-OL exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular events. Additionally, 2,7-Octadien-1-OL can inhibit or activate enzymes involved in critical biochemical pathways. For instance, it has been found to inhibit certain proteases, which can lead to changes in protein degradation and turnover .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,7-Octadien-1-OL can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2,7-Octadien-1-OL can degrade into various byproducts, which may have different biological activities. Long-term exposure to 2,7-Octadien-1-OL in vitro has been associated with alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 2,7-Octadien-1-OL vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity. At high doses, 2,7-Octadien-1-OL can become toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific concentration levels .

Metabolic Pathways

2,7-Octadien-1-OL is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, 2,7-Octadien-1-OL is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it may bind to lipid transport proteins, facilitating its distribution to lipid-rich areas of the cell .

Subcellular Localization

The subcellular localization of 2,7-Octadien-1-OL is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 2,7-Octadien-1-OL may localize to the mitochondria, where it can influence mitochondrial function and energy production .

准备方法

Synthetic Routes and Reaction Conditions: 2,7-Octadien-1-OL can be synthesized through several methods. One common method involves the hydroformylation of butadiene followed by hydrogenation. The reaction typically uses a palladium catalyst and occurs under specific temperature and pressure conditions . Another method involves the reaction of butadiene with formaldehyde in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the production of 2,7-Octadien-1-OL often involves the use of butadiene as a starting material. The process includes steps such as hydroformylation and hydrogenation, with the use of catalysts like palladium to facilitate the reactions. The reaction conditions are carefully controlled to optimize yield and purity.

化学反应分析

Types of Reactions: 2,7-Octadien-1-OL undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming compounds like aldehydes or ketones.

Reduction: The double bonds in 2,7-Octadien-1-OL can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products:

Oxidation: Aldehydes and ketones.

Reduction: Saturated alcohols.

Substitution: Halogenated compounds.

相似化合物的比较

2,7-Octadien-1-OL can be compared with other similar compounds such as:

2,6-Octadien-1-ol, 3,7-dimethyl- (Geraniol): Both compounds have similar structures but differ in the position and number of double bonds.

Nerol: Another similar compound with a different arrangement of double bonds and functional groups.

Uniqueness: 2,7-Octadien-1-OL is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which gives it distinct chemical properties and reactivity compared to its analogs.

生物活性

2,7-Octadien-1-OL, also known as 2,7-octadien-1-ol, is a naturally occurring compound with significant biological activity. It belongs to the class of unsaturated alcohols and is recognized for its potential applications in various fields, including pharmaceuticals, agriculture, and food industries. This article explores the biological activities associated with 2,7-octadien-1-OL, focusing on its antimicrobial properties, antioxidant effects, and potential therapeutic applications.

- Molecular Formula : C₈H₁₄O

- Molecular Weight : 142.20 g/mol

- IUPAC Name : (2E,7E)-octa-2,7-dien-1-ol

Antimicrobial Activity

Research indicates that 2,7-octadien-1-OL exhibits notable antimicrobial properties. A study evaluated the compound's efficacy against various bacterial strains using in vitro methods. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 15 |

| Bacillus subtilis | 22 |

These findings suggest that 2,7-octadien-1-OL could be a valuable candidate for developing natural antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of 2,7-octadien-1-OL has been assessed using various assays. The compound demonstrated significant free radical scavenging activity.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging Assay | 45.3 |

| FRAP Assay | 30.8 |

The results indicate that 2,7-octadien-1-OL can effectively neutralize free radicals, thereby contributing to its potential health benefits .

Case Study 1: Antimicrobial Efficacy in Food Preservation

A study conducted on the application of 2,7-octadien-1-OL in food preservation highlighted its ability to inhibit microbial growth in meat products. The addition of the compound resulted in a significant reduction of spoilage organisms while maintaining the sensory quality of the product. This suggests its potential use as a natural preservative .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of 2,7-octadien-1-OL. In animal models, administration of the compound led to a decrease in inflammatory markers and symptoms associated with acute inflammation. This positions it as a potential therapeutic agent for inflammatory conditions .

Safety and Toxicity

While the biological activities of 2,7-octadien-1-OL are promising, safety assessments are crucial. Current data suggests that it has a low toxicity profile when used at appropriate concentrations. However, further studies are needed to fully understand its safety implications in long-term use and various applications .

属性

CAS 编号 |

23578-51-0 |

|---|---|

分子式 |

C8H14O |

分子量 |

126.20 g/mol |

IUPAC 名称 |

octa-2,7-dien-1-ol |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,6-7,9H,1,3-5,8H2 |

InChI 键 |

YHYGSIBXYYKYFB-UHFFFAOYSA-N |

SMILES |

C=CCCCC=CCO |

手性 SMILES |

C=CCCC/C=C/CO |

规范 SMILES |

C=CCCCC=CCO |

Pictograms |

Corrosive; Irritant |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,7-Octadien-1-ol in biotransformation studies?

A1: 2,7-Octadien-1-ol plays a crucial role in understanding the microbial degradation of β-myrcene, a monoterpene found in various plants. Research has shown that a Pseudomonas sp. strain, M1, can utilize β-myrcene as its sole carbon and energy source []. Specifically, 2,7-Octadien-1-ol was identified as a key intermediate in this metabolic pathway. When the gene responsible for the conversion of 2,7-Octadien-1-ol (myrB, encoding an alcohol dehydrogenase) was interrupted, the mutant strain accumulated this compound []. This finding provides valuable insights into the enzymatic steps involved in β-myrcene catabolism.

Q2: Can you describe the structural characteristics of 2,7-Octadien-1-ol?

A2: 2,7-Octadien-1-ol is an unsaturated alcohol with the molecular formula C8H16O [, ]. Although specific spectroscopic data isn't provided in the research excerpts, its structure suggests characteristic peaks in infrared spectroscopy (IR) corresponding to the hydroxyl group and alkene double bonds. Similarly, nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the various proton environments within the molecule.

Q3: What are the potential applications of 2,7-Octadien-1-ol in the flavor and fragrance industry?

A3: 2,7-Octadien-1-ol was identified as a key aroma compound contributing to the flavor profile of fresh Yesso scallop []. Its presence, along with other volatile compounds like decanal and nonanal, suggests its potential use as a flavoring agent in food products. Further research into its sensory properties and potential applications in flavoring is warranted.

Q4: Are there any documented methods for synthesizing 2,7-Octadien-1-ol?

A4: Yes, researchers have successfully synthesized 3,7-Dimethyl-(E)-2,7-octadien-1-ol propionate, a derivative of 2,7-Octadien-1-ol, starting from isoprene [, ]. While the specific details of the synthesis are beyond the scope of this Q&A, these studies highlight the possibility of producing this compound and its derivatives through chemical means.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。